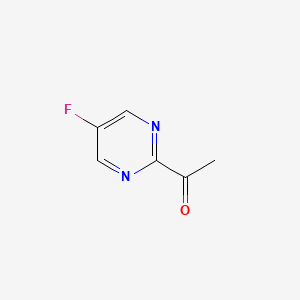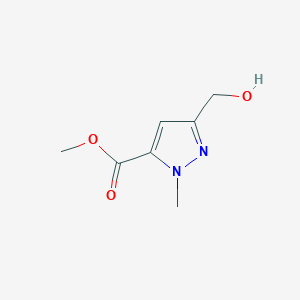
Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate
Overview
Description
“Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C7H10N2O3 . It belongs to the class of organic compounds known as pyrazoles, which are characterized by a 5-membered aromatic ring made up of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
Pyrazoles, including “Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis
The molecular structure of “Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate” is based on the pyrazole nucleus, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles, including “Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, such as [3+2] cycloaddition reactions with dialkyl azodicarboxylates , and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Scientific Research Applications
Synthesis and Structural Analysis
One-Pot Synthesis and Crystal Structure : The synthesis of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate derivatives can be accomplished through a one-pot process, involving specific reactants like phenylhydrazine and dimethyl acetylene dicarboxylate. This results in compounds crystallized in specific space groups, showcasing unique unit cell dimensions and crystalline structures (Saeed, Arshad, & Flörke, 2012).
Experimental and Theoretical Structural Analysis : Studies on similar pyrazole derivatives demonstrate that molecular packing is significantly influenced by specific hydrogen bonds and planar structures. These findings are supported by both experimental methods like X-ray diffractometry and computational methods such as AM1 and PM3 (Machado et al., 2009).
Structural, Spectral, and Theoretical Investigations : For certain pyrazole derivatives, extensive research combining experimental and theoretical approaches has been conducted. This includes characterizations through NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. Theoretical models like density functional theory help in comparing experimental data and understanding molecular properties (Viveka et al., 2016).
Chemical Reactions and Properties
Ester and Phenyl Migration in Chemical Reactions : Studies on pyrazole carboxylates have shown that certain chemical reactions can lead to migration of ester or phenyl groups, indicating a complex behavior under specific conditions (Abbott, Acheson, Flowerday, & Brown, 1974).
Synthesis of Novel Compounds and Their Biological Activity : Research has explored the synthesis of novel compounds involving pyrazole carboxylates and their potential biological activities, such as antitumor effects. These studies often involve the creation of derivatives with specific functional groups (Kletskov et al., 2018).
Biological and Pharmacological Research
Synthesis and Evaluation of Derivatives for Biological Activities : The synthesis of specific pyrazole derivatives and their structural evaluation have led to the identification of pharmacophore sites showing activities against various biological targets, such as cancer and microbes. These findings are significant for understanding the pharmacological potential of these compounds (Titi et al., 2020).
Synthesis and Biological Evaluation of Derivatives : Some pyrazole derivatives have been synthesized and evaluated for biological activities, such as inhibiting lung cancer cell growth. This research is key in identifying potential therapeutic applications of these compounds (Zheng et al., 2010).
properties
IUPAC Name |
methyl 5-(hydroxymethyl)-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-9-6(7(11)12-2)3-5(4-10)8-9/h3,10H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHNDLRCKWKTSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1392925.png)
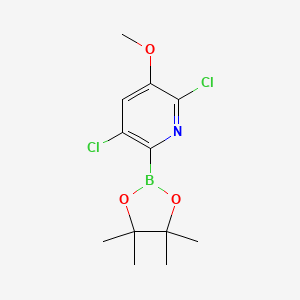
![3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392931.png)
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1392932.png)
![[1-(Trifluoromethyl)cyclopropyl]methanol](/img/structure/B1392934.png)
![Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1392935.png)
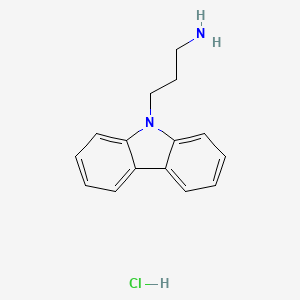
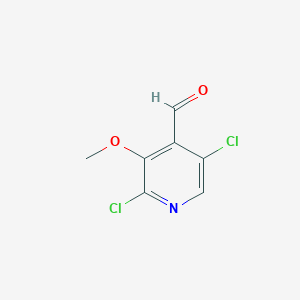
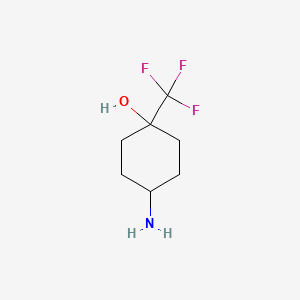
![5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine](/img/structure/B1392941.png)
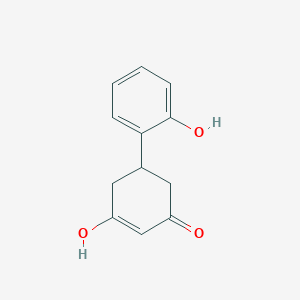
![Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate](/img/structure/B1392943.png)
![N'-[1-Cyclopentylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1392944.png)
